molecular formula C8H7N5O4S B13663849 5-(Methylsulfonyl)-1-(4-nitrophenyl)-1H-tetrazole

5-(Methylsulfonyl)-1-(4-nitrophenyl)-1H-tetrazole

Katalognummer: B13663849
Molekulargewicht: 269.24 g/mol
InChI-Schlüssel: FCGMZFKOPYPOAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Methylsulfonyl)-1-(4-nitrophenyl)-1H-tetrazole is a chemical compound that features a tetrazole ring substituted with a methylsulfonyl group and a 4-nitrophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfonyl)-1-(4-nitrophenyl)-1H-tetrazole typically involves the reaction of 4-nitrophenylhydrazine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Methylsulfonyl)-1-(4-nitrophenyl)-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and catalytic hydrogenation are commonly used for reduction.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted tetrazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(Methylsulfonyl)-1-(4-nitrophenyl)-1H-tetrazole has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of 5-(Methylsulfonyl)-1-(4-nitrophenyl)-1H-tetrazole involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with electrophilic centers in target molecules, leading to the formation of new products. The exact pathways and molecular targets can vary based on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Nitrophenyl acetate: Used in similar applications as a reagent in organic synthesis.

    4-Nitrophenyl phosphate: Utilized in biochemical assays and as a substrate for enzyme reactions.

Uniqueness

5-(Methylsulfonyl)-1-(4-nitrophenyl)-1H-tetrazole is unique due to its combination of a tetrazole ring with both a methylsulfonyl and a 4-nitrophenyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.

Eigenschaften

Molekularformel

C8H7N5O4S

Molekulargewicht

269.24 g/mol

IUPAC-Name

5-methylsulfonyl-1-(4-nitrophenyl)tetrazole

InChI

InChI=1S/C8H7N5O4S/c1-18(16,17)8-9-10-11-12(8)6-2-4-7(5-3-6)13(14)15/h2-5H,1H3

InChI-Schlüssel

FCGMZFKOPYPOAT-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=NN=NN1C2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.